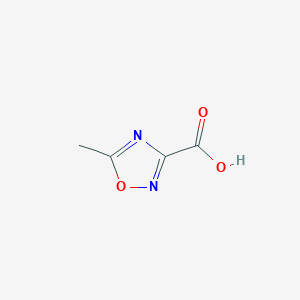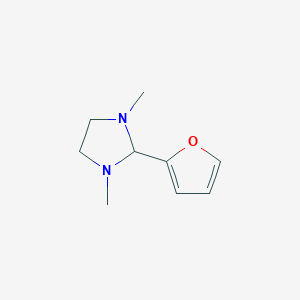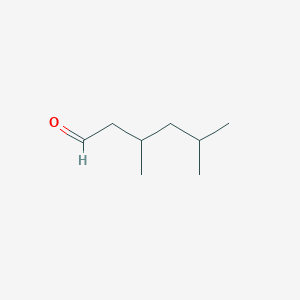
2,4-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoranthene, 2,4-dinitro- is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the fluoranthene core, which is a non-alternant hydrocarbon featuring a combination of naphthalene and benzene rings . Fluoranthene derivatives are known for their interesting photophysical and fluorescence properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of fluoranthene, 2,4-dinitro- typically involves nitration reactions. One common method is the nitration of 2-nitrofluoranthene, which yields the dinitro product . The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene core .
Industrial production methods for fluoranthene derivatives generally involve similar nitration processes, with careful optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Fluoranthene, 2,4-dinitro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations .
Aplicaciones Científicas De Investigación
Fluoranthene, 2,4-dinitro- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of fluoranthene, 2,4-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The compound’s fluorescence properties also enable it to act as a sensor for detecting changes in the local environment, such as pH or the presence of specific ions .
Comparación Con Compuestos Similares
Fluoranthene, 2,4-dinitro- can be compared with other similar compounds, such as:
Fluoranthene: The parent compound without nitro groups, known for its fluorescence and use in materials science.
1-Fluoro-2,4-dinitrobenzene: A related compound used in protein sequencing and as a reagent for detecting amino acids.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Fluoranthene, 2,4-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
102493-19-6 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H |
Clave InChI |
DKHOIWAXCADMSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
| 102493-19-6 | |
Sinónimos |
2,4-DINITROFLUORANTHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















